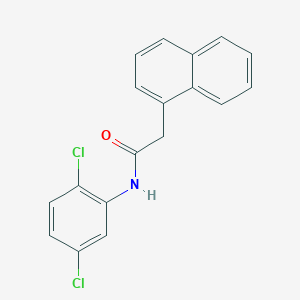
N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual pain. In addition to its clinical applications, N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide has also been used in research studies to investigate the underlying mechanisms of inflammation and pain.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By blocking the production of prostaglandins, N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide reduces inflammation, relieves pain, and lowers fever.
Biochemical and Physiological Effects:
Diclofenac has a range of biochemical and physiological effects, including inhibition of COX enzymes, reduction of prostaglandin production, and modulation of immune function. It has been shown to reduce inflammation, pain, and fever in a variety of animal models and human studies.
実験室実験の利点と制限
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, it is important to note that N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide can have off-target effects on other enzymes and pathways, which may complicate data interpretation. In addition, the use of this compound in animal studies may be limited by species-specific differences in drug metabolism and distribution.
将来の方向性
There are several areas of future research that could be explored with regards to N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide. These include:
1. Development of novel this compound derivatives with improved pharmacological properties and reduced toxicity.
2. Investigation of the role of this compound in modulating immune function and inflammation in various disease states.
3. Exploration of the potential use of this compound in combination with other drugs for the treatment of pain and inflammation.
4. Investigation of the effects of this compound on cellular signaling pathways and gene expression.
5. Development of new drug delivery systems for this compound to improve its bioavailability and therapeutic efficacy.
In conclusion, this compound is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX enzymes, reducing prostaglandin production, and modulating immune function. While this compound has many advantages for laboratory experiments, it is important to consider its limitations and potential off-target effects. There are several areas of future research that could be explored to further our understanding of this compound and its potential therapeutic applications.
合成法
The synthesis of N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide involves the reaction of 2,5-dichlorophenylacetic acid with 1-naphthylamine in the presence of thionyl chloride. The resulting product is then converted to the sodium salt of this compound, which is the form used in most pharmaceutical formulations.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c19-14-8-9-16(20)17(11-14)21-18(22)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMOZJRFHYQVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)
![(5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine](/img/structure/B5837277.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)

![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)